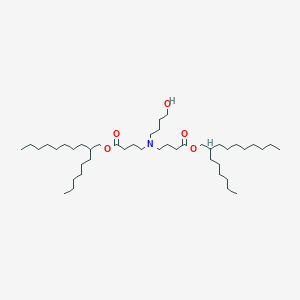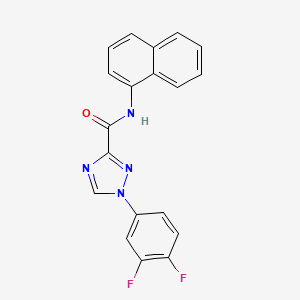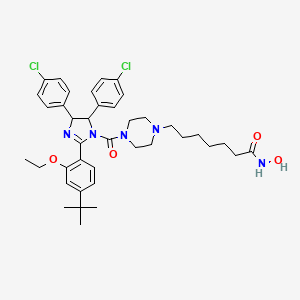
Bis(2-hexyldecyl) 4,4'-((4-hydroxybutyl)azanediyl)dibutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound has gained significant attention due to its role as a component in the lipid nanoparticles used in the SARS-CoV-2 mRNA vaccine developed by BioNTech and Pfizer . It is a colorless, oily material that plays a crucial role in the delivery and protection of mRNA.
Méthodes De Préparation
The preparation of Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate involves a reductive amination reaction. In this process, 4-aminobutanol is condensed with a lipid aldehyde, and sodium triacetoxyborohydride is used as the reducing agent to convert the intermediate imines to the amine of the product . The synthetic route can be summarized as follows:
Condensation Reaction: 4-aminobutanol reacts with a lipid aldehyde.
Reduction: Sodium triacetoxyborohydride is used to reduce the intermediate imines to the final amine product.
Analyse Des Réactions Chimiques
Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.
Reduction: The compound can be reduced, although this is less common due to its already reduced state.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom, where different substituents can replace the existing groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of lipid nanoparticles for drug delivery systems.
Biology: The compound is used in the development of vaccines, particularly mRNA vaccines, where it helps in the delivery and protection of mRNA.
Medicine: It plays a crucial role in the formulation of vaccines, ensuring the stability and efficacy of the mRNA.
Industry: The compound is used in the production of lipid-based drug delivery systems, which are essential for various therapeutic applications
Mécanisme D'action
The mechanism of action of Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate involves its role in the formation of lipid nanoparticles. These nanoparticles encapsulate the mRNA, protecting it from degradation and facilitating its delivery into cells. Once inside the cells, the acidic environment of the endosome protonates the nitrogen atom in the compound, leading to the release of the mRNA into the cytoplasm . This process ensures the efficient delivery and expression of the mRNA, which is crucial for the vaccine’s efficacy.
Comparaison Avec Des Composés Similaires
Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate is unique due to its specific structure and role in mRNA vaccine delivery. Similar compounds include:
ALC-0159: Another lipid used in mRNA vaccines, but with different structural properties.
SM-102: A lipid used in the Moderna mRNA vaccine, which has a similar function but different chemical structure.
MC3: A lipid used in siRNA delivery, which shares some functional similarities but is used in different applications
These compounds highlight the uniqueness of Bis(2-hexyldecyl) 4,4’-((4-hydroxybutyl)azanediyl)dibutanoate in its specific application for mRNA vaccine delivery.
Propriétés
Formule moléculaire |
C44H87NO5 |
|---|---|
Poids moléculaire |
710.2 g/mol |
Nom IUPAC |
2-hexyldecyl 4-[[4-(2-hexyldecoxy)-4-oxobutyl]-(4-hydroxybutyl)amino]butanoate |
InChI |
InChI=1S/C44H87NO5/c1-5-9-13-17-19-23-31-41(29-21-15-11-7-3)39-49-43(47)33-27-36-45(35-25-26-38-46)37-28-34-44(48)50-40-42(30-22-16-12-8-4)32-24-20-18-14-10-6-2/h41-42,46H,5-40H2,1-4H3 |
Clé InChI |
WHRSJLQLRQMTFA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC(CCCCCC)COC(=O)CCCN(CCCCO)CCCC(=O)OCC(CCCCCC)CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-butyl-3,6-dihydroxy-2-methyl-1H-benzo[de]isoquinoline-1,4(2H)-dione](/img/structure/B13365620.png)


![3-[(Ethylsulfanyl)methyl]-6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13365630.png)
![4-hydroxy-5-methoxy-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyridine-2-carboxamide](/img/structure/B13365636.png)
![3-((4-Bromobenzylidene)amino)-8-fluoro-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B13365644.png)

![2-fluoro-N,N-dimethyl-5-({[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetyl}amino)benzamide](/img/structure/B13365648.png)

![2-chloro-N-[(4-nitrophenyl)methyl]pyridine-4-carboxamide](/img/structure/B13365655.png)
![2-{[(2,5-Diethoxy-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13365656.png)

![N-(1-Cyanocyclohexyl)-2-((4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)acetamide](/img/structure/B13365664.png)
![6-Iodo-[1,2,4]triazolo[1,5-a]pyridine-5-carbaldehyde](/img/structure/B13365671.png)
